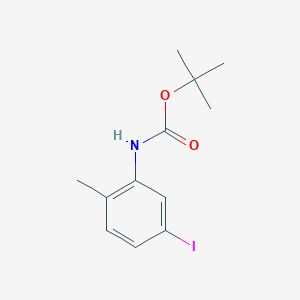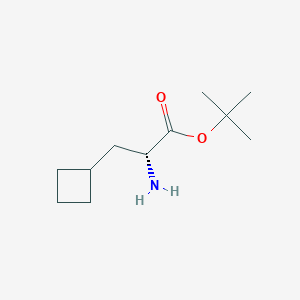
(R)-tert-Butyl 2-amino-3-cyclobutylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-Butyl 2-amino-3-cyclobutylpropanoate is a chiral amino acid derivative with a cyclobutyl group attached to the alpha carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-amino-3-cyclobutylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutylcarboxylic acid and tert-butylamine.
Formation of Intermediate: The cyclobutylcarboxylic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amidation: The acid chloride is then reacted with tert-butylamine to form the corresponding amide.
Reduction: The amide is reduced to the amine using a reducing agent such as lithium aluminum hydride.
Protection: The amine is protected with a tert-butoxycarbonyl (Boc) group to yield ®-tert-Butyl 2-amino-3-cyclobutylpropanoate.
Industrial Production Methods
Industrial production methods for ®-tert-Butyl 2-amino-3-cyclobutylpropanoate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
®-tert-Butyl 2-amino-3-cyclobutylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutyl ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, amines, and substituted cyclobutyl derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-tert-Butyl 2-amino-3-cyclobutylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study the effects of cyclobutyl-containing amino acids on protein structure and function. It serves as a model compound for understanding the role of steric hindrance in biological systems.
Medicine
In medicinal chemistry, ®-tert-Butyl 2-amino-3-cyclobutylpropanoate is investigated for its potential as a pharmaceutical intermediate. Its chiral nature and structural features make it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
作用機序
The mechanism of action of ®-tert-Butyl 2-amino-3-cyclobutylpropanoate involves its interaction with specific molecular targets. The cyclobutyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.
類似化合物との比較
Similar Compounds
- ®-2-amino-3-cyclobutylpropanoic acid
- ®-tert-Butyl 2-amino-3-cyclopropylpropanoate
- ®-tert-Butyl 2-amino-3-cyclopentylpropanoate
Uniqueness
®-tert-Butyl 2-amino-3-cyclobutylpropanoate is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. Compared to its analogs with cyclopropyl or cyclopentyl groups, the cyclobutyl group offers a balance of rigidity and flexibility, making it a valuable scaffold in various applications.
特性
IUPAC Name |
tert-butyl (2R)-2-amino-3-cyclobutylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9(12)7-8-5-4-6-8/h8-9H,4-7,12H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVGZCPKZMJJHA-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1CCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1CCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
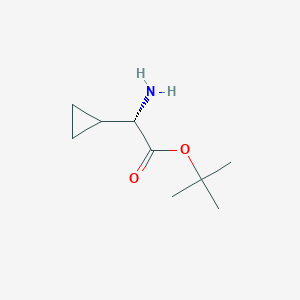
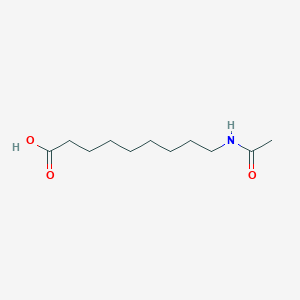
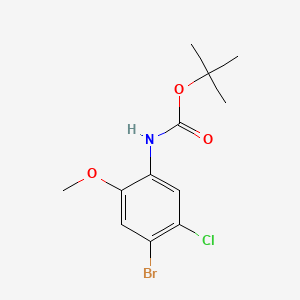
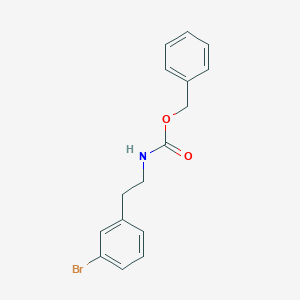
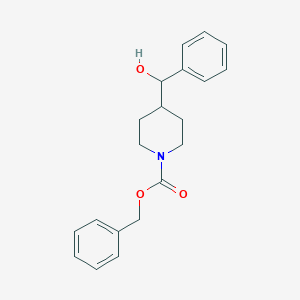
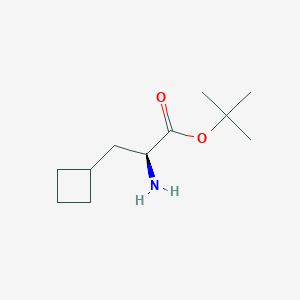
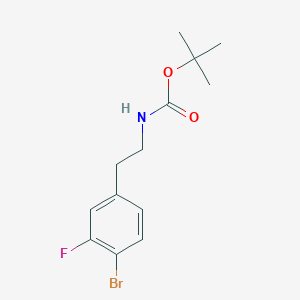
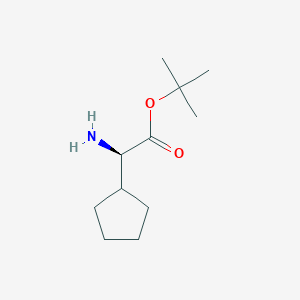
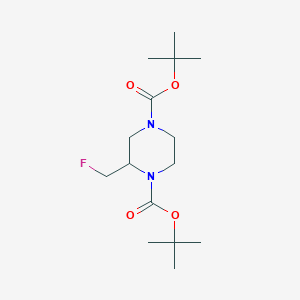
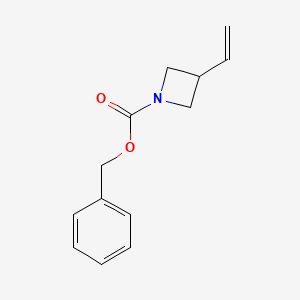
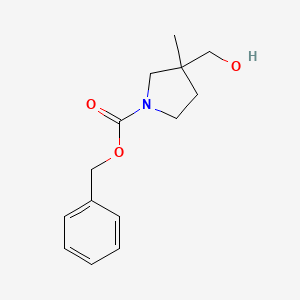
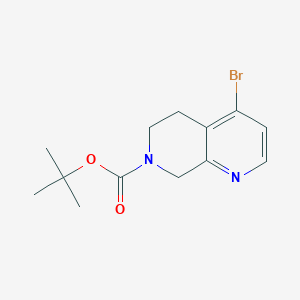
![1-[Boc(methyl)amino]cyclopropanecarbonitrile](/img/structure/B8147690.png)
